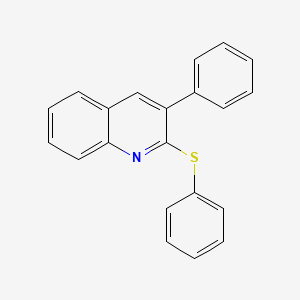

3-Phenyl-2-(phenylsulfanyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A method for the synthesis of fully substituted enantioenriched 1,4-dihydroquinolines using an organocatalytic aza-Michael/Michael cascade reaction has been developed .Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用

Nonlinear Optical Properties

Quinoline derivatives, including structures similar to 3-Phenyl-2-(phenylsulfanyl)quinoline, have been extensively studied for their nonlinear optical (NLO) properties. Research highlights the synthesis of arylated quinolines with potent NLO capabilities, indicating their potential applications in technology-related fields such as photonics and optoelectronics. The NLO properties of these compounds are attributable to their molecular stability and electron-donating capability, confirmed by density functional theory (DFT) calculations and experimental findings. This makes them excellent candidates for applications requiring materials with significant NLO responses (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives also exhibit properties as corrosion inhibitors for metals in acidic mediums. Novel quinoline derivatives, including ones structurally related to this compound, have been identified as effective corrosion inhibitors for mild steel. These derivatives act through adsorption on the metal surface, significantly reducing corrosion rates. This property is validated by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization measurements, and surface analysis techniques such as SEM, AFM, and XPS, indicating their practical application in corrosion prevention strategies (Singh, Srivastava, & Quraishi, 2016).

Catalysis in Organic Synthesis

Research has also explored the use of quinoline derivatives in catalyzing organic synthesis reactions. Quinoline compounds are instrumental in the Friedlander synthesis of quinolines, a method that involves the condensation of o-aminoarylketones with carbonyl compounds to construct the quinoline framework efficiently. This synthesis approach is vital for producing quinolines and their derivatives, which have broad applications in medicinal chemistry and the development of nano- and meso-structures with enhanced electronic and photonic properties (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Antibacterial and Pesticidal Activities

Moreover, quinoline derivatives have been investigated for their antibacterial and pesticidal activities. These compounds have shown efficacy against a range of pathogens and pests, indicating their potential as bioactive agents in developing new pesticides and pharmaceuticals. The structural versatility of quinoline derivatives allows for the exploration of various biological activities and the development of compounds with specific action modes, including those with herbicidal, fungicidal, and insecticidal properties (Liu et al., 2020).

作用機序

Target of Action

Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

Quinoline derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives have been associated with a variety of effects, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

将来の方向性

Quinoline, a core template in drug design due to its broad spectrum of bioactivity, has gained the attention of researchers to develop new anticancer moieties by sequential modification of the substituents attached to it . This could pave the way for the development of novel and potent quinolone-based therapeutics to treat various conditions .

特性

IUPAC Name |

3-phenyl-2-phenylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXGBZGMCVMZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762554.png)

![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)

![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)

![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2762577.png)